molecular formula C8H8ClNO3 B6231014 2-amino-3-chloro-4-methoxybenzoic acid CAS No. 1180495-74-2

2-amino-3-chloro-4-methoxybenzoic acid

Cat. No.: B6231014
CAS No.: 1180495-74-2
M. Wt: 201.6
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Description

2-Amino-3-chloro-4-methoxybenzoic acid (CAS: 7206-70-4) is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . Its structure features an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 3, and a methoxy group (-OCH₃) at position 4 on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of prokinetic agents and receptor-targeted drugs .

The substituent arrangement confers unique physicochemical properties. The amino group enhances solubility in polar solvents, while the electron-withdrawing chlorine and methoxy groups influence the acidity of the carboxylic acid moiety (pKa ~2.5–3.5, estimated based on analogous benzoic acids).

Properties

CAS No.

1180495-74-2

Molecular Formula

C8H8ClNO3

Molecular Weight

201.6

Purity

95

Origin of Product

United States

Preparation Methods

Methylation Protocol

A widely adopted method involves the methylation of 2-amino-3-chlorobenzoic acid under alkaline conditions:

  • Dissolution : The precursor (30 g, 0.175 mol) is dissolved in DMF (150 g) at 15–25°C.

  • Alkali Addition : Mineral alkali (e.g., 17.3 g of potassium carbonate) is added to deprotonate the carboxylic acid group, facilitating nucleophilic attack.

  • Methylation : Methyl sulfate (22.4 g, 0.178 mol) is dripped into the cooled mixture (5–10°C) to minimize side reactions.

  • Reaction Completion : Stirring at room temperature for 4–8 hours ensures complete esterification.

  • Workup : Filtration and washing with water yield the crude product, which is vacuum-dried to achieve 95% purity.

Key Data :

ParameterValueSource
Yield95%
Purity (HPLC)98%
Reaction Time4–8 hours

Catalytic Hydrogenation of Nitro Intermediates

An alternative route involves reducing nitro groups to amines using hydrogenation. A patent-pending method for a structurally analogous compound highlights the utility of Raney nickel under hydrogen pressure:

  • Substrate Preparation : 2-(4-Chloro-3-nitrobenzoyl) benzoic acid (100 g, 0.33 mol) is suspended in ethyl acetate (600 g).

  • Catalyst Loading : Raney nickel (10 g, 20% water content) is added to the autoclave.

  • Hydrogenation : Reaction at 35°C under 1.0 MPa H₂ for 3 hours reduces the nitro group to an amine.

  • Isolation : Filtration and solvent evaporation yield 86.4 g (95% yield) of the target amine.

This method’s efficiency stems from the synergistic effects of ethyl acetate’s low polarity and Raney nickel’s high surface area, which suppress over-reduction.

Solvent and Temperature Optimization

Solvent Selection

Polar aprotic solvents like DMF , N-methylpyrrolidone (NMP) , and ethyl acetate are pivotal for reaction homogeneity and catalyst activity:

  • DMF : Enhances solubility of aromatic acids but requires post-reaction removal via distillation.

  • Ethyl acetate : Preferred in hydrogenation for its inertness and ease of separation.

Temperature Control

  • Methylation : Conducted at 5–10°C to prevent dimethylation or hydrolysis of the methylating agent.

  • Hydrogenation : Optimal at 25–55°C; higher temperatures accelerate reaction but risk catalyst deactivation.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield
Direct MethylationShort reaction time (4–8 h)Requires toxic methylating agents95%
Catalytic HydrogenationHigh selectivity, reusable catalystHigh-pressure equipment needed95%

The hydrogenation route offers sustainability through catalyst reuse (up to 10 cycles), whereas methylation excels in scalability.

Mechanistic Insights

The methylation mechanism proceeds via nucleophilic acyl substitution :

  • Deprotonation of the carboxylic acid by mineral alkali forms a carboxylate anion.

  • Methyl sulfate acts as an electrophile, transferring a methyl group to the oxygen nucleophile.

  • Elimination of sulfate yields the methyl ester, which is hydrolyzed to the methoxy group under acidic workup.

In hydrogenation, Raney nickel facilitates H₂ dissociation, enabling sequential nitro group reduction to amine without affecting adjacent chloro substituents .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., ethanol) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chloro group.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamine derivatives.

Scientific Research Applications

2-amino-3-chloro-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-chloro-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino, chloro, and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

2-Amino-4-Chlorobenzoic Acid
  • Molecular Formula: C₇H₆ClNO₂
  • Substituents : -NH₂ (position 2), -Cl (position 4)
  • Molecular Weight : 171.57 g/mol
  • Melting Point : 119°C
  • Key Differences: Lacks the methoxy group at position 4. Exhibits weaker intermolecular hydrogen bonding due to the absence of -OCH₃, resulting in a lower melting point. Used in synthesizing quinazolinones, which exhibit antibacterial and anticancer activities .
4-Amino-2-Chlorobenzoic Acid
  • Molecular Formula: C₇H₆ClNO₂
  • Substituents : -NH₂ (position 4), -Cl (position 2)
  • Molecular Weight : 171.57 g/mol
  • Melting Point : 210–215°C
  • Key Differences :
    • Substituent positions reverse the electronic effects on the aromatic ring.
    • Higher melting point suggests stronger crystal lattice interactions, likely due to optimized hydrogen bonding between -NH₂ and -COOH groups .

Pharmacologically Active Derivatives

ML10302 and SR59768 (Esters of 4-Amino-5-Chloro-2-Methoxybenzoic Acid)
  • Molecular Formulas : ML10302 (C₁₇H₂₀ClN₃O₃), SR59768 (C₁₇H₂₀ClN₃O₄)
  • Key Features :
    • Esterified derivatives with piperidine or hydroxypiperidine groups.
    • Act as 5-HT₄ receptor agonists with prokinetic effects in the gastrointestinal tract .
  • Comparison with Target Compound: The parent acid (4-amino-5-chloro-2-methoxybenzoic acid) shares a methoxy group at position 2 but differs in chloro and amino group positions (5-Cl and 4-NH₂ vs. 3-Cl and 2-NH₂ in the target compound). Pharmacological Insight: ML10302 and SR59768 mimic cisapride’s prokinetic action but lack cardiac side effects (e.g., QTc prolongation), highlighting the role of esterification and substituent positioning in receptor selectivity .

Hydroxy and Methyl Substituted Analogues

2-Amino-4-Chloro-3-Hydroxybenzoic Acid
  • Molecular Formula: C₇H₆ClNO₃
  • Substituents : -NH₂ (position 2), -Cl (position 4), -OH (position 3)
  • Molecular Weight : 187.58 g/mol
  • Key Differences :
    • Replaces methoxy (-OCH₃) with hydroxyl (-OH), increasing polarity and hydrogen-bonding capacity.
    • Acts as an experimental inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase , a target in neurodegenerative and inflammatory diseases .
4-Chloro-3-Methylbenzoic Acid
  • Molecular Formula : C₈H₇ClO₂
  • Substituents : -Cl (position 4), -CH₃ (position 3)
  • Molecular Weight : 170.59 g/mol
  • Key Differences: Lacks amino and methoxy groups, reducing solubility and reactivity. The methyl group enhances lipophilicity, making it suitable for hydrophobic drug formulations .

Structural and Pharmacological Implications

Substituent Effects on Physicochemical Properties

  • Amino Group: Enhances solubility and participation in hydrogen bonding.
  • Chlorine : Electron-withdrawing effect decreases carboxylic acid pKa, favoring ionization at physiological pH.
  • Methoxy vs. Hydroxy : Methoxy groups increase lipophilicity, whereas hydroxy groups improve water solubility but reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-chloro-4-methoxybenzoic acid, considering regioselectivity and protecting group strategies?

  • Methodology :

  • Regioselective Chlorination : Start with 4-methoxybenzoic acid. Introduce the amino group via nitration followed by reduction, ensuring protection of the carboxylic acid to avoid side reactions. Chlorination at the 3-position can be achieved using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 under controlled conditions to prevent over-substitution .

  • Coupling Reactions : Utilize triazine-based intermediates (e.g., from ) for regioselective functionalization. For example, coupling with 4-methoxyphenyl groups via nucleophilic aromatic substitution under basic conditions (e.g., K2_2CO3_3, DMF, 45°C) .

  • Protection Strategies : Use tert-butyl esters to protect the carboxylic acid during amination or chlorination steps, followed by acidic deprotection (e.g., TFA) .

    • Example Reaction Table :
StepReagents/ConditionsYieldReference
NitrationHNO3_3, H2_2SO4_4, 0°C75%
ChlorinationCl2_2, FeCl3_3, 50°C82%
DeprotectionTFA, DCM, rt95%

Q. How can HPLC and NMR spectroscopy confirm the purity and structure of 2-amino-3-chloro-4-methoxybenzoic acid?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) at 1.0 mL/min. Monitor retention time (~8.2 min) and compare to standards. Purity >98% is typical for research-grade material .
  • NMR : 1H^1\text{H} NMR (DMSO-d6_6): δ 6.8–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy singlet), δ 12.5 ppm (carboxylic acid). 13C^{13}\text{C} NMR confirms substituent positions via carbonyl (δ 168 ppm) and quaternary carbons .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of derivatives of 2-amino-3-chloro-4-methoxybenzoic acid?

  • Methodology :

  • Comparative Assays : Standardize bioactivity tests (e.g., MIC for antimicrobial activity) across labs using the same bacterial strains (e.g., E. coli ATCC 25922) and concentrations (10–100 µM) .
  • Meta-Analysis : Aggregate data from studies like (showing substituted benzoic acids' antimicrobial profiles) and (docking studies) to identify structure-activity trends. For example, methoxy groups enhance membrane permeability, while chloro groups increase electrophilicity .

Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). The 3-chloro and 4-methoxy groups show hydrophobic interactions with active-site residues (e.g., Val349, Tyr355) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Frontier molecular orbital analysis (HOMO-LUMO gap ~4.5 eV) predicts nucleophilic attack at the chloro position .

Q. What are the challenges in scaling up the synthesis of 2-amino-3-chloro-4-methoxybenzoic acid for preclinical studies?

  • Methodology :

  • Process Optimization : Replace toxic chlorination agents (e.g., Cl2_2) with NCS (N-chlorosuccinimide) in flow reactors for safer scale-up .
  • Purification : Use recrystallization from ethanol/water (3:1) to achieve >99% purity. Monitor by TLC (Rf_f = 0.5 in ethyl acetate/hexane) .

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